molecular formula C26H24IN7O B1225194 Vacuolin-1

Vacuolin-1

Cat. No.: B1225194
M. Wt: 577.4 g/mol
InChI Key: JMEJTSRAQUFNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vacuolin-1 is a complex organic compound that features a triazine core, which is a six-membered ring containing three nitrogen atoms. The compound is characterized by the presence of an iodophenyl group, a morpholine ring, and two diphenylamine groups. This unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vacuolin-1 typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The iodophenyl group is introduced through electrophilic substitution reactions, while the morpholine ring and diphenylamine groups are incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Vacuolin-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the iodophenyl group to a phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Vacuolin-1 has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Vacuolin-1 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenyl group may play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. The triazine core and morpholine ring contribute to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-iodophenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine
  • **N-[(E)-(2-iodophenyl)methylideneamino]furan-2-carboxamide
  • **N-[(E)-(2-iodophenyl)methylideneamino]-1H-indole-3-carboxamide

Uniqueness

Compared to similar compounds, Vacuolin-1 stands out due to its unique combination of functional groups. The presence of the triazine core, morpholine ring, and diphenylamine groups provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-N-[(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEJTSRAQUFNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24IN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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